molecular formula C2H2MgO6 B1143533 Magnesium bicarbonate CAS No. 12143-96-3

Magnesium bicarbonate

Cat. No. B1143533
Key on ui cas rn: 12143-96-3
M. Wt: 146.34
InChI Key:
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Patent
US05927288

Procedure details

A magnesium bicarbonate solution was prepared from hydromagnesite (15.0 g) and magnesium acetate (17.0 g) in water (circa 1000 mL) by bubbling carbon dioxide through the aqueous suspension overnight. [Minor residual undissolved solids derived from the hydromagnesite used were not removed by filtration.] The resulting solution was heated to 50° C. with magnetic stirring and aqueous KOH was added while continuing the magnetic stirring. Five different experiments were run, and in each case, the amount of KOH was varied and the final pH was measured and is shown in Table II. The precipitate was filtered and dried in an oven at about 110° C., resulting in a solid material which was examined by TGA to determine the hydromagnesite/magnesium hydroxide ratio, and by SEM to determine the morphology and size of product. The materials were also evaluated for their ease in filtration. These results are summarized in Table II. The X-ray powder pattern of brucite was not observed in the X-ray powder patterns (XRD) of the samples with pH<10.6, indicating that the magnesium hydroxide has a very small crystalline size, i.e., <50 Å. The XRD of the sample at pH=10.61 showed broad brucite peaks. SEM analysis of these samples showed neither spheres nor rosettes, due to the agitation during the base addition.
[Compound]
Name
hydromagnesite
Quantity
15 g
Type
reactant
Reaction Step One
Name
magnesium acetate
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydromagnesite magnesium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])C.[Mg+2:5].[C:6]([O-:9])(=[O:8])C>O>[C:1](=[O:3])([OH:8])[O-:4].[Mg+2:5].[C:6](=[O:8])([OH:3])[O-:9] |f:0.1.2,4.5.6|

Inputs

Step One
Name
hydromagnesite
Quantity
15 g
Type
reactant
Smiles
Name
magnesium acetate
Quantity
17 g
Type
reactant
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
hydromagnesite magnesium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling carbon dioxide through the aqueous suspension overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
used were not removed by filtration
ADDITION
Type
ADDITION
Details
aqueous KOH was added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in an oven at about 110° C.
CUSTOM
Type
CUSTOM
Details
resulting in a solid material which
FILTRATION
Type
FILTRATION
Details
The materials were also evaluated for their ease in filtration
ADDITION
Type
ADDITION
Details
due to the agitation during the base addition

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05927288

Procedure details

A magnesium bicarbonate solution was prepared from hydromagnesite (15.0 g) and magnesium acetate (17.0 g) in water (circa 1000 mL) by bubbling carbon dioxide through the aqueous suspension overnight. [Minor residual undissolved solids derived from the hydromagnesite used were not removed by filtration.] The resulting solution was heated to 50° C. with magnetic stirring and aqueous KOH was added while continuing the magnetic stirring. Five different experiments were run, and in each case, the amount of KOH was varied and the final pH was measured and is shown in Table II. The precipitate was filtered and dried in an oven at about 110° C., resulting in a solid material which was examined by TGA to determine the hydromagnesite/magnesium hydroxide ratio, and by SEM to determine the morphology and size of product. The materials were also evaluated for their ease in filtration. These results are summarized in Table II. The X-ray powder pattern of brucite was not observed in the X-ray powder patterns (XRD) of the samples with pH<10.6, indicating that the magnesium hydroxide has a very small crystalline size, i.e., <50 Å. The XRD of the sample at pH=10.61 showed broad brucite peaks. SEM analysis of these samples showed neither spheres nor rosettes, due to the agitation during the base addition.
[Compound]
Name
hydromagnesite
Quantity
15 g
Type
reactant
Reaction Step One
Name
magnesium acetate
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydromagnesite magnesium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])C.[Mg+2:5].[C:6]([O-:9])(=[O:8])C>O>[C:1](=[O:3])([OH:8])[O-:4].[Mg+2:5].[C:6](=[O:8])([OH:3])[O-:9] |f:0.1.2,4.5.6|

Inputs

Step One
Name
hydromagnesite
Quantity
15 g
Type
reactant
Smiles
Name
magnesium acetate
Quantity
17 g
Type
reactant
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
hydromagnesite magnesium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling carbon dioxide through the aqueous suspension overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
used were not removed by filtration
ADDITION
Type
ADDITION
Details
aqueous KOH was added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in an oven at about 110° C.
CUSTOM
Type
CUSTOM
Details
resulting in a solid material which
FILTRATION
Type
FILTRATION
Details
The materials were also evaluated for their ease in filtration
ADDITION
Type
ADDITION
Details
due to the agitation during the base addition

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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